1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound that features a brominated phenyl ring with an amino group and a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.
Scientific Research Applications
1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-3-chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-3-(methyl)phenyl)-3-bromopropan-1-one
Uniqueness: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups on the phenyl ring, which provides distinct reactivity and potential for diverse chemical transformations. The bromine atoms enhance the compound’s electrophilic character, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11Br2NO |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-3-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-4-9(14)8-3-1-2-7(6-12)10(8)13/h1-3H,4-6,13H2 |
InChI Key |
LHQSIGJHXKSIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)CCBr)N)CBr |
Origin of Product |
United States |
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